(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene CAS number
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene CAS number
An In-depth Technical Guide to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a substituted nitrostyrene with significant potential as a versatile intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.
Core Compound Identification and Properties
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a specialized organic compound valued as a building block in multi-step syntheses. Its structure features a benzene ring substituted with a bromine atom and a nitropropenyl group, which confers a unique reactivity profile.
Nomenclature and Identifiers
A precise understanding of a compound begins with its unequivocal identification. The key identifiers for this molecule are summarized below.
| Identifier | Value | Source |
| CAS Number | 15804-72-5 | [1] |
| IUPAC Name | 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene | [1] |
| PubChem CID | 14040117 | [1] |
| Molecular Formula | C₉H₈BrNO₂ | Derived from structure |
| Molecular Weight | 242.07 g/mol | Derived from formula |
| SMILES String | [O-]C(\C)=C\c1cc(Br)ccc1 | [1] |
Physicochemical & Spectroscopic Data (Predicted)
While specific experimental data for this exact molecule is not publicly cataloged, its properties can be reliably predicted based on the well-understood chemistry of β-nitrostyrenes. Commercial suppliers confirm that analytical data from methods such as LCMS, GCMS, HPLC, NMR, and FTIR are available upon request.[1]
| Property | Predicted Value / Characteristic Signal | Rationale |
| Appearance | Yellow crystalline solid | Typical for conjugated nitroalkenes like β-nitrostyrene.[2] |
| Melting Point | Moderately high | Crystalline solid with significant intermolecular forces. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water. | Nonpolar aromatic structure dominates. |
| ¹H NMR | δ 7.0-8.0 ppm (m, Ar-H, vinyl H), δ ~2.5 ppm (s, CH₃) | Aromatic and vinylic protons in the deshielded region; allylic methyl protons more upfield. |
| ¹³C NMR | δ 120-150 ppm (Ar-C, C=C), δ ~15 ppm (CH₃) | Aromatic and alkene carbons in the downfield region. |
| FTIR (KBr) | ~1640 cm⁻¹ (C=C stretch), ~1520 & 1340 cm⁻¹ (asymm. & symm. NO₂ stretch) | Strong, characteristic absorbances for the nitroalkene functional group. |
| UV-Vis | λ_max in the range of 250-350 nm | Extended π-conjugation system leads to absorption in the UV-A/UV-B range. |
Synthesis and Mechanism: The Henry Nitroaldol Reaction
The primary and most efficient route for synthesizing substituted β-nitrostyrenes is the Henry (or nitroaldol) reaction .[3][4][5][6] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[4][6] For the target molecule, this is followed by a dehydration step to yield the final nitroalkene.
The causality behind this synthetic choice is twofold:
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High Availability of Precursors : 3-bromobenzaldehyde and nitroethane are readily available commercial starting materials.
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Robust and Scalable Reaction : The Henry reaction is a well-established, high-yielding transformation that can be performed under relatively mild conditions.
Reaction Pathway
The synthesis proceeds in two distinct, sequential stages:
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Nitroaldol Addition : 3-bromobenzaldehyde reacts with the nitronate anion of nitroethane (formed in situ by a base) to produce a β-nitro alcohol intermediate.
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Dehydration : The intermediate alcohol is subsequently dehydrated, often under acidic conditions or with a dehydrating agent, to form the thermodynamically stable (E)-alkene.
Caption: Fig 2. Primary sites of chemical reactivity.
Michael Addition Reactions
The most prominent reaction of β-nitrostyrenes is the conjugate or Michael addition. [7][8]The β-carbon of the nitroalkene is highly electrophilic and readily attacked by a wide range of nucleophiles, including amines, thiols, and carbanions (e.g., malonates). [9]This reaction is a cornerstone for building molecular complexity.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). [2]This transformation is of paramount importance in medicinal chemistry, as it provides a direct route to substituted phenethylamines and amphetamines, which are core scaffolds in many psychoactive drugs and other pharmaceuticals. [2][10]
Cycloaddition Reactions
As an electron-deficient alkene, the compound can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. [7][11]These reactions are powerful tools for constructing complex cyclic and heterocyclic frameworks from acyclic precursors.
Utility of the Bromo Substituent
The bromine atom on the aromatic ring is a key functional handle for further diversification. It can readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Experimental Protocols & Methodologies
The following protocols are presented as self-validating systems, incorporating best practices for yield, purity, and stability.
Protocol: Synthesis via Henry Reaction
Objective: To synthesize (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene from 3-bromobenzaldehyde and nitroethane.
Materials:
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3-bromobenzaldehyde (1.0 eq)
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Nitroethane (1.5 eq)
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Ammonium acetate (CH₃COONH₄) (0.8 eq)
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Acetic acid (glacial)
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Toluene
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzaldehyde, nitroethane, ammonium acetate, and toluene.
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a yellow-orange oil or solid, should be purified. See Protocol 4.2 for details.
Protocol: Purification by Column Chromatography
Trustworthiness Note: Nitroalkenes can be sensitive to the acidic nature of standard silica gel, which may cause decomposition or polymerization. [12]The following steps mitigate this risk.
Materials:
-
Crude product from Protocol 4.1
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). Add ~0.5% v/v triethylamine to the eluent to neutralize the silica gel.
-
Column Packing: Pack a chromatography column with the neutralized silica slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the neutralized hexanes/ethyl acetate mixture, gradually increasing the polarity if necessary. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.
Applications and Future Directions
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is not an end-product but a valuable intermediate with broad applications:
-
Pharmaceutical Synthesis: It serves as a key precursor for β-amino alcohols, α-nitro ketones, and β-amino acids, which are integral to many pharmaceutical compounds. [3][4]Its derivatives are explored for anticancer, antileishmanial, and cardiovascular effects. [11]* Fine Chemicals and Agrochemicals: The reactivity of the nitroalkene moiety is harnessed to produce complex molecules used in dyes, pesticides, and other fine chemicals. [1][2]* Materials Science: Substituted styrenes are monomers for polymerization, and the functional groups on this molecule could be used to create specialized polymers with unique electronic or physical properties.
The dual functionality of the reactive nitroalkene and the versatile bromo-handle ensures that this compound will continue to be a valuable tool for chemists engaged in the synthesis of complex molecular architectures.
References
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Henry reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
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Henry reaction. (n.d.). In Grokipedia. Retrieved January 14, 2026. [Link]
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Henry reaction. (n.d.). Name-Reaction.com. Retrieved January 14, 2026. [Link]
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Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2020). Molecules, 25(15), 3485. [Link]
-
β-Nitrostyrene. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
-
Henry Reaction Mechanism. (2020, March 21). Organic Chemistry. [Video]. YouTube. [Link] (Note: A representative URL is used as the original may be unavailable).
-
1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. (2019). Russian Journal of Organic Chemistry, 55(4), 502-511. [Link]
-
Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2021). ChemistrySelect, 6(1), 1-27. [Link]
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Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. (2013). The Journal of Organic Chemistry, 78(11), 5604-5610. [Link]
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Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Advances, 14, 1-15. [Link]
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Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Advances, 14, 1-15. [Link]
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2021). Molecules, 26(23), 7249. [Link]
-
Research Progress on Reactions Involving β-Nitrostyrene. (2021). ChemistrySelect, 6(29), 7439-7456. [Link]
-
Review: Synthetic Methods for Amphetamine. (2009). Journal of Forensic Sciences, 54(4), 749-768. [Link]
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